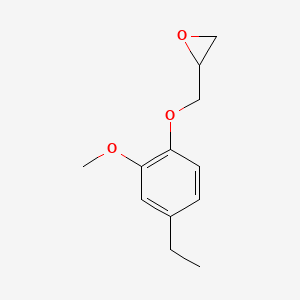
2-((4-Ethyl-2-methoxyphenoxy)methyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Ethyl-2-methoxyphenoxy)methyl)oxirane: is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring attached to a phenoxy group that is further substituted with ethyl and methoxy groups. The molecular formula of this compound is C12H16O3, and it has a molecular weight of 208.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-((4-Ethyl-2-methoxyphenoxy)methyl)oxirane typically involves the reaction of 4-ethyl-2-methoxyphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then cyclizes to form the oxirane ring. The reaction conditions generally include:
Temperature: 50-70°C
Solvent: Toluene or dichloromethane
Reaction Time: 6-12 hours
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The use of catalysts such as quaternary ammonium salts can enhance the reaction rate and yield. The process involves:
Continuous Flow Reactor: Ensures consistent reaction conditions and efficient heat transfer.
Catalysts: Quaternary ammonium salts to improve reaction efficiency.
Purification: Distillation or recrystallization to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The oxirane ring can undergo oxidation to form diols.
Reduction: The phenoxy group can be reduced to form the corresponding phenol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Diols: Formed from the oxidation of the oxirane ring.
Phenols: Formed from the reduction of the phenoxy group.
Substituted Oxiranes: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Synthesis of Polymers: Used as a monomer in the synthesis of epoxy resins and other polymers.
Organic Synthesis: Employed as a building block in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes due to its reactive oxirane ring.
Bioconjugation: Used in the modification of biomolecules for various biological applications.
Medicine:
Drug Development: Investigated for its potential use in the development of new pharmaceuticals.
Diagnostic Agents: Explored as a component in the synthesis of diagnostic agents for medical imaging.
Industry:
Coatings and Adhesives: Utilized in the formulation of high-performance coatings and adhesives.
Composites: Used in the production of composite materials with enhanced mechanical properties.
Mechanism of Action
The mechanism of action of 2-((4-Ethyl-2-methoxyphenoxy)methyl)oxirane involves the reactivity of the oxirane ring. The oxirane ring is highly strained and can undergo ring-opening reactions with various nucleophiles. This reactivity makes it useful in the modification of biomolecules and the synthesis of complex organic compounds. The molecular targets and pathways involved include:
Nucleophilic Attack: The oxirane ring is susceptible to nucleophilic attack, leading to the formation of various substituted products.
Enzyme Inhibition: The compound can inhibit certain enzymes by reacting with nucleophilic residues in the active site.
Comparison with Similar Compounds
- 2-((4-Methoxyphenoxy)methyl)oxirane
- 2-((4-Ethoxyphenoxy)methyl)oxirane
- 2-((4-Methylphenoxy)methyl)oxirane
Comparison:
- 2-((4-Ethyl-2-methoxyphenoxy)methyl)oxirane is unique due to the presence of both ethyl and methoxy substituents on the phenoxy group, which can influence its reactivity and physical properties.
- 2-((4-Methoxyphenoxy)methyl)oxirane lacks the ethyl group, which may result in different reactivity and solubility.
- 2-((4-Ethoxyphenoxy)methyl)oxirane has an ethoxy group instead of a methoxy group, which can affect its steric and electronic properties.
- 2-((4-Methylphenoxy)methyl)oxirane has a methyl group instead of an ethyl group, leading to differences in steric hindrance and reactivity.
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-[(4-ethyl-2-methoxyphenoxy)methyl]oxirane |
InChI |
InChI=1S/C12H16O3/c1-3-9-4-5-11(12(6-9)13-2)15-8-10-7-14-10/h4-6,10H,3,7-8H2,1-2H3 |
InChI Key |
MWDRNDWMYMUXOL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC2CO2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(R)-2-Hydroxy-3-(diphenylphosphino)-2'-[(S)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11926213.png)
![beta-[(5-Bromo-3-pyridyl)oxy]phenethylamine](/img/structure/B11926214.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-N,N-dimethylmethanamine](/img/structure/B11926215.png)

